2-(Furan-3-yl)pyrimidin-4-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(furan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNJBLYXJINEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the arrangement of hydrogen atoms in a molecule. In the case of 2-(Furan-3-yl)pyrimidin-4-amine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on both the furan (B31954) and pyrimidine (B1678525) rings, as well as the amine group.
The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns are influenced by their position relative to the oxygen atom and the pyrimidine ring. Similarly, the protons on the pyrimidine ring exhibit characteristic signals, with their chemical shifts being affected by the nitrogen atoms within the ring and the amino and furan substituents. The protons of the amine group usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Detailed analysis of a related compound, 2-(furan-2-yl)-6-methylpyrimidin-4-amine, shows proton signals for the furan and pyrimidine rings in the range of δ 6.2–7.8 ppm. For furan itself, the protons typically resonate around δ 6.380 and 7.435 ppm. chemicalbook.com
Table 1: Representative ¹H NMR Data for Related Furan and Pyrimidine Compounds
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | - | Furan and Pyrimidine Protons | 6.2-7.8 |
| Furan | CDCl₃ | H-2, H-5 | 7.435 |
| H-3, H-4 | 6.380 | ||
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CDCl₃ | H-2 | 8.27 |
| H-6 | 6.91 | ||
| NH₂ | 5.92 (broad s) |
This table presents data for structurally similar compounds to provide a reference for the expected chemical shifts of this compound.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the carbon skeleton of the molecule.
Table 2: Representative ¹³C NMR Data for Related Furan and Pyrimidine Compounds
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | - | Aromatic Carbons | 110-150 |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CDCl₃ | C-4 | 157.0 |
| C-2 | 152.8 | ||
| C-7a | 149.8 | ||
| C-6 | 124.7 | ||
| C-5 | 102.0 | ||
| C-4a | 86.1 |
This table presents data for structurally similar compounds to provide a reference for the expected chemical shifts of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.
Key absorptions include those for the N-H stretching of the primary amine group, typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the pyrimidine ring and the C-O-C stretching of the furan ring will also give rise to distinct peaks. Aromatic C-H and C=C stretching vibrations from both rings are expected in their characteristic regions. For instance, in a related furan-containing compound, furan-2-aldehyde-N-phenylthiosemicarbazone, the C=S vibration is observed between 815-1088 cm⁻¹. researchgate.net Theoretical studies on furan and its derivatives show that C-C stretching vibrations range from 1414-1033 cm⁻¹. globalresearchonline.net
Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Pyrimidine Ring | C-N Stretch | 1300 - 1400 |
| Furan Ring | C-O-C Stretch | 1000 - 1300 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure, as the molecule breaks apart in a predictable manner upon ionization. For the related compound 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine, the predicted m/z for the [M+H]⁺ adduct is 230.05358. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding the planarity of the ring systems, the conformation of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. For example, in the crystal structure of a related compound, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the dihedral angle between the furan and pyrimidine rings is 18.43 (10)°. researchgate.net
Based on the comprehensive search conducted, detailed computational and theoretical chemistry studies specifically focusing on the compound This compound are not publicly available. Research articles detailing Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational spectra analysis, and hydrogen bonding interactions for this exact molecule, could not be located.
While computational studies have been performed on analogous structures containing furan or pyrimidine cores, the strict requirement to focus solely on this compound and the absence of specific data for this compound make it impossible to generate a scientifically accurate and detailed article as per the provided outline. The creation of such an article would necessitate speculation and fabrication of data, which would compromise the integrity and factual basis of the content.
Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the time-independent Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. rsc.orgresearchgate.net This method is instrumental in determining the electronic structure, molecular geometries, and energetic properties of molecules.
While specific Hartree-Fock studies on 2-(Furan-3-yl)pyrimidin-4-amine are not extensively documented in publicly available literature, the principles of the method are widely applied to analogous heterocyclic systems. For instance, ab initio HF calculations have been successfully used to study tautomeric stability and vibrational spectra in systems like 2-hydroxypyridine/2(1H)-pyridinone, which shares structural motifs with the pyrimidine (B1678525) ring. jsucompchem.org Such calculations provide optimized geometries, dipole moments, and orbital energies, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Molecular Modeling and Simulation
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For compounds of pharmaceutical interest, such as pyrimidine derivatives, molecular docking and molecular dynamics simulations are particularly vital for predicting and analyzing interactions with biological targets. nih.govmdpi.com
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of a ligand's activity. Pyrimidine-based scaffolds are common in kinase inhibitors, and docking studies frequently explore their binding modes within the ATP-binding site of various kinases. nih.govresearchgate.netresearchgate.netnih.gov
For derivatives similar to this compound, docking studies reveal key interactions that contribute to binding affinity. Typically, the pyrimidine ring acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the hinge region of the kinase. nih.govnih.gov The furan (B31954) ring and other substituents can then occupy adjacent hydrophobic pockets, forming van der Waals, pi-pi, or pi-cation interactions that enhance potency and selectivity. nih.govacs.org
For example, docking studies on pyrazolopyrimidine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) show that the fused ring system consistently orients itself to form hydrogen bonds with hinge residues, while substituents are positioned to interact with specific pockets in the active site. researchgate.net Similarly, studies on 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors demonstrated that moieties like furan or thiophene (B33073) rings influence the docking score by interacting with hydrophobic residues near the binding site. acs.org These computational predictions are invaluable for rational drug design, guiding the synthesis of more potent and selective inhibitors.
| Compound Class | Target Kinase | Key Interactions Observed | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | EGFR, CDK4 | Hydrogen bonds with hinge region; interactions with hydrophobic pockets. | researchgate.netnih.gov |
| Pyrazolopyrimidines | CDK2 | Sustained binding modes aligning with known inhibitors like roscovitine. | researchgate.net |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2/4/6 | Binding energy of -7.4 to -7.9 kcal/mol; interactions with key catalytic residues. | nih.govnih.gov |
| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | π–cation and π–sigma interactions involving Lys106 and Leu83. Furfuryl substitution showed a docking score of -8.5 kcal/mol. | acs.org |
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-receptor complex over time. nih.govmdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water at a given temperature and pressure). escholarship.org
For kinase inhibitors, MD simulations are crucial for validating the docking pose. dntb.gov.uanih.gov A stable binding mode is typically characterized by low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. Analysis of the simulation can also reveal the persistence of key interactions, such as hydrogen bonds identified in docking, and identify the role of water molecules in mediating ligand-protein contacts. For instance, MD simulations of pyrazolopyrimidine derivatives in complex with CDK2 have been used to confirm that the docked conformations are stable and that the key interactions are maintained throughout the simulation. researchgate.net Parameters like the root-mean-square fluctuation (RMSF) can pinpoint flexible regions of the protein upon ligand binding, while binding free energy calculations (e.g., MM-PBSA) can provide a more quantitative estimate of binding affinity. dntb.gov.ua
| Parameter | Description | Indication |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose). | A low, stable RMSD value suggests the complex has reached equilibrium and the binding pose is stable. dntb.gov.ua |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position during the simulation. | Highlights flexible or rigid regions of the protein, which can change upon ligand binding. dntb.gov.ua |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Confirms the stability of critical hydrogen bonding interactions predicted by docking. |
| Binding Free Energy (e.g., MM-PBSA/GBSA) | An end-state method to estimate the free energy of binding from the MD trajectory. | Provides a more accurate estimation of binding affinity than docking scores alone. dntb.gov.ua |
Mechanistic Insights from Computational Studies
Beyond studying ligand-target interactions, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound.
The synthesis of bi-aryl compounds such as this compound often involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction. nih.govnih.govsigmaaldrich.cnyoutube.commdpi.com Computational studies, typically using DFT, have been instrumental in elucidating the intricate catalytic cycle of these reactions. The cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Computational analyses of the Suzuki-Miyaura reaction have explored the precise role of each component, including the palladium catalyst, the phosphine (B1218219) ligands, and the base. nih.gov Studies have investigated the energetics of different proposed pathways to determine the most favorable route. For example, DFT calculations have shown that the reaction of the base with the organoboronic acid to form a more nucleophilic boronate species is a key initial step before transmetalation can occur efficiently. nih.gov By modeling the structures and energies of the intermediates and transition states for each step, these studies provide a detailed, atomistic picture of the reaction pathway, which is difficult to obtain through experimental means alone. academie-sciences.fr
A critical component of reaction mechanism elucidation is the identification and characterization of transition states (TS). A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Structure-Reactivity and Structure-Mechanism Relationship (SRR/SMR) Studies
Computational and theoretical chemistry provides invaluable insights into the behavior of molecules, predicting their properties and reaction pathways. For this compound, these studies help elucidate the intricate relationship between its three-dimensional structure and its chemical reactivity.
Detailed Research Findings: The reactivity of heterocyclic compounds is highly sensitive to the presence and nature of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the molecule, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) or amino (-NH2) increase the electron density on the heterocyclic rings. For instance, studies on similar furan-containing molecules have shown that the introduction of a hydroxyl group can enhance the nucleophilic character of a nearby amino group, making it more reactive. nih.gov This effect is due to the positive mesomeric (+M) effect of the EDG.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the rings, making them less reactive towards electrophiles but more susceptible to nucleophilic attack. In related furo[3,2-b]pyran-2-ones, the presence of an electron-donating group in an aroyl fragment was found to deactivate a carbonyl moiety, effectively blocking a potential reaction pathway. beilstein-journals.org
The following table summarizes the expected effects of hypothetical substituents on the reactivity of the this compound scaffold based on established chemical principles.
| Substituent Type | Example Group | Position on Scaffold | Expected Effect on Electron Density | Predicted Impact on Reactivity |
| Electron-Donating | -OCH₃ | Furan Ring (C5) | Increase | Enhances reactivity towards electrophiles. |
| Electron-Donating | -OH | Pyrimidine Ring (C5) | Increase | Increases nucleophilicity of the ring system. |
| Electron-Withdrawing | -NO₂ | Furan Ring (C5) | Decrease | Deactivates the ring towards electrophilic attack. |
| Electron-Withdrawing | -Cl | Pyrimidine Ring (C6) | Decrease | Makes the ring more susceptible to nucleophilic substitution. |
Understanding the reactivity of this compound involves comparing it to other heterocycles and analyzing the step-by-step mechanisms of its potential reactions.
Detailed Research Findings: The inherent reactivity of the furan ring dictates many of the reaction pathways available to the parent molecule.
Comparative Reactivity of the Furan Moiety: In electrophilic substitution reactions, the general order of reactivity for five-membered heterocycles is typically pyrrole (B145914) > furan > selenophene (B38918) > thiophene. researchgate.net This trend is influenced by the ability of the heteroatom to stabilize the intermediate carbocation (σ-complex). researchgate.net The furan ring in this compound is therefore expected to be highly susceptible to electrophilic attack, primarily at the electron-rich α-position (the C5 position).
Reaction Pathway Analysis: Computational studies on related furan derivatives provide models for potential reaction mechanisms. For example, reactions with N-nucleophiles can proceed via an acid-catalyzed addition of the nucleophile, followed by a dehydration step to form an intermediate. beilstein-journals.org Depending on the substrate, this can be the final product or it can undergo further recyclization. beilstein-journals.org In reactions involving strong acids, furan derivatives can form key reactive electrophilic intermediates through protonation, which then drive the reaction forward. mdpi.com The reactivity in these cases can be governed more by orbital factors (the contribution of specific atoms to the LUMO) than by simple charge distribution. mdpi.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical behavior of molecules like this compound. These methods can model molecular structure, electronic properties, and reactive sites. epstem.netepstem.net
Detailed Research Findings: By solving approximations of the Schrödinger equation, computational methods can determine a molecule's stable geometric structure (optimization) and calculate a variety of electronic descriptors.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. epstem.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the furan ring.
Predicting Reaction Intermediates: DFT calculations have been successfully used to model the properties of reactive intermediates formed from furan derivatives. mdpi.com For instance, the electrophilicity index (ω) and the contribution of specific carbon atoms to the LUMO can be calculated to explain the reactivity of intermediates like dications in superacidic media. mdpi.com
The table below presents example data from DFT calculations on a related 3-(furan-2-yl)propenoic acid derivative, illustrating the types of electronic characteristics that would be calculated for this compound to predict its behavior. mdpi.com
| Species | Gibbs Energy of Formation (ΔG, kJ/mol) | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω, eV) |
| O-protonated cation | -117.3 | -14.4 | -10.1 | 5.2 |
| O,C-diprotonated dication | -9.9 | -17.5 | -13.5 | 5.2 |
Data is for a model compound and serves as an example of theoretical outputs. mdpi.com
Molecular Docking: In the context of medicinal chemistry, theoretical studies often involve molecular docking. This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. Docking simulations for related furo[2,3-d]pyrimidine (B11772683) structures have identified key interactions, such as hydrogen bonds with specific amino acid residues in an enzyme's binding pocket, and have calculated theoretical binding energies. imtm.cz
Advanced Applications As Chemical Scaffolds and Building Blocks in Organic Synthesis
Design of Complex Heterocyclic Architectures
The inherent reactivity of the 2-(furan-3-yl)pyrimidin-4-amine scaffold makes it an excellent building block for synthesizing complex, fused heterocyclic systems. A prominent application is the construction of furo[2,3-d]pyrimidine (B11772683) derivatives. nih.govnih.govresearchgate.net These fused systems are of significant interest as they are structural bioisosteres of purines, a core component of nucleic acids, which allows them to interact with a wide range of biological targets, particularly protein kinases. researchgate.net
The synthesis of these complex architectures often involves intramolecular cyclization reactions, where the furan (B31954) and pyrimidine (B1678525) rings are fused together. For example, derivatives of this compound can be elaborated into furo[2,3-d]pyrimidin-4-amines, which have been successfully developed as potent inhibitors of enzymes like Activated CDC42 Kinase 1 (ACK1). nih.gov The strategic placement of substituents on the initial furan and pyrimidine rings allows for the generation of trisubstituted furo[2,3-d]pyrimidines with optimized potency and selectivity. nih.gov This approach highlights how the simple this compound building block can be transformed into a rigid, complex heterocyclic system with significant therapeutic potential.
Role in Scaffold Hopping and Combinatorial Library Design
Scaffold hopping is a key strategy in drug discovery that involves modifying the core molecular framework of a known active compound to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. researchgate.net The this compound scaffold and its derivatives, particularly the furo[2,3-d]pyrimidine system, have proven to be highly effective in this regard. nih.govresearchgate.net
A notable example is the development of inhibitors for Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. nih.gov Researchers initiated a scaffold-hopping campaign starting from known thieno[2,3-d]pyrimidine (B153573) inhibitors. nih.govresearchgate.net By replacing the thienopyrimidine core with a furo[2,3-d]pyrimidine scaffold, they successfully identified a new class of potent Notum inhibitors. nih.gov This transition from a thiophene-based core to a furan-based one demonstrates the utility of the furanopyrimidine scaffold in exploring new chemical space while retaining the necessary pharmacophoric features for biological activity. nih.govresearchgate.net
Furthermore, the aminopyrimidine core is a common feature in many kinase inhibitors, and it serves as a reliable anchor point in combinatorial library design. By using scaffold hopping to move from cores like pyrazolo[3,4-d]pyrimidine to aminopyrimidine, researchers have developed potent inhibitors for targets such as Polo-like kinase 4 (PLK4), a key regulator of centriole duplication implicated in cancer. nih.govnih.gov The versatility of the aminopyrimidine scaffold allows for the systematic modification of substituents to create large libraries of related compounds for screening against various biological targets.
Development of Bioisosteric Analogues
Bioisosterism, the replacement of a functional group in a molecule with another group that retains similar physical and chemical properties, is a fundamental technique in medicinal chemistry for optimizing drug candidates. researchgate.netnih.gov The this compound scaffold provides excellent opportunities for bioisosteric modifications.
The most direct bioisosteric relationship for this scaffold involves the furan ring. Furan and thiophene (B33073) are well-established classical bioisosteres. researchgate.net This principle was effectively applied in the development of Notum inhibitors, where the furo[2,3-d]pyrimidine core was identified as a successful bioisostere of the original thieno[2,3-d]pyrimidine lead compounds. nih.gov In this case, replacing the sulfur atom of the thiophene ring with the oxygen atom of a furan ring led to a new chemical series with potent inhibitory activity. nih.gov
Moreover, the entire furo[2,3-d]pyrimidine architecture, derived from this compound, is considered a bioisostere of purine (B94841). researchgate.net This resemblance to the endogenous purine structure is a primary reason for the broad activity of furopyrimidines as kinase inhibitors, as many kinases have an ATP-binding site that recognizes the purine ring. researchgate.net This bioisosteric relationship allows these molecules to function as competitive inhibitors at the ATP-binding pocket of numerous enzymes.
Modulation of Molecular Targets and Pathways (Mechanistic Focus)
Derivatives of this compound have been shown to modulate the activity of several important molecular targets and cellular pathways, primarily through interactions with enzymes.
The aminopyrimidine motif is a privileged scaffold for designing enzyme inhibitors, particularly protein kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase active site. nih.gov Derivatives of this compound have been developed into potent inhibitors for several enzymes:
Notum: Furo[2,3-d]pyrimidine amides, developed through scaffold hopping, are potent inhibitors of the carboxylesterase Notum. nih.govresearchgate.net Structure-activity relationship studies revealed that while a 5,6-dimethyl furan derivative was less potent than its thiophene counterpart, replacing the methyl group with a trifluoromethyl (CF₃) group restored potent Notum inhibition. nih.gov
ACK1: Trisubstituted furo[2,3-d]pyrimidin-4-amines have been discovered and optimized as inhibitors of the non-receptor tyrosine kinase ACK1. nih.gov
PLK4: While not directly involving a furan ring, related aminopyrimidine cores have been designed as highly potent inhibitors of PLK4. Molecular docking studies show that the aminopyrimidine core forms crucial hydrogen bonds with hinge residues Glu-90 and Cys-92, demonstrating the importance of this moiety for kinase binding. nih.gov
PI3K/mTOR: Other quinazoline (B50416) derivatives containing a 2-(2-aminopyrimidin-5-yl) moiety have been identified as potent dual inhibitors of PI3Kα and mTOR, key enzymes in a critical cell signaling pathway. nih.gov
Below is an interactive table summarizing the enzymatic targets of inhibitors derived from or related to the this compound scaffold.
| Target Enzyme | Scaffold Class | Example Finding | Reference |
| Notum | Furo[2,3-d]pyrimidine | Identified through scaffold-hopping from thienopyrimidines; potent inhibition achieved. | nih.gov |
| ACK1 | Furo[2,3-d]pyrimidine | 4,5,6-trisubstituted derivatives were evaluated as potent ACK1 inhibitors. | nih.gov |
| PLK4 | Aminopyrimidine | Aminopyrimidine core forms key hydrogen bonds with hinge residues Glu-90 and Cys-92. | nih.gov |
| PI3K/mTOR | 2-Aminopyrimidine-quinazoline | Compound 17f proved to be a potent inhibitor of the PI3K/Akt/mTOR pathway. | nih.gov |
The structural similarity of the aminopyrimidine core to purines, fundamental components of DNA and RNA, suggests a potential for these compounds to interact with nucleic acids. researchgate.net While direct studies on this compound are limited, research on related purine-containing molecules provides a mechanistic framework. For instance, synthetic porphyrins appended with an aminopurine residue have been shown to interact with and intercalate into both GC- and AT-rich regions of double-stranded DNA. nih.gov This intercalation can cause significant conformational changes in the nucleic acid structure. nih.gov Given that furo[2,3-d]pyrimidines are known bioisosteres of purines, it is plausible that they could also form complexes with nucleic acids, although this remains an area for further investigation.
By inhibiting specific enzymes, derivatives of this compound can modulate critical cellular signaling pathways.
Wnt Signaling Pathway: The Wnt pathway is crucial for development and tissue homeostasis. Notum is a negative regulator of this pathway. By inhibiting Notum, furo[2,3-d]pyrimidine-based compounds can upregulate Wnt signaling, an effect that is being explored for therapeutic benefit. nih.govresearchgate.net
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. It is often dysregulated in cancer. Related aminopyrimidine-containing molecules that inhibit PI3K and mTOR can effectively shut down this pro-survival signaling, leading to anti-proliferative effects in cancer cell lines. nih.gov
Q & A
Q. How to interpret discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, clearance, and bioavailability in rodent models.
- Metabolite identification : Use LC-MS to detect active/inactive metabolites.
- Tissue distribution studies : Quantify compound levels in target organs (e.g., brain, liver) .
Retrosynthesis Analysis
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